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Introduction
The secondary structure of RNA is crucial for its function, mediating interactions with other

molecules and defining its catalytic activity. Mapping this structure provides invaluable insights

for understanding biological processes and for the rational design of RNA-targeting

therapeutics. While a variety of methods exist for this purpose, this document addresses the

query regarding the use of 2'-O-Methyl-5-iodouridine and provides a detailed protocol for a

state-of-the-art, widely-used alternative, SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed

by Primer Extension and Mutational Profiling).

Based on a review of current scientific literature, there is no established protocol for the use of

2'-O-Methyl-5-iodouridine as a direct probing agent for mapping RNA secondary structure.

The properties of its constituent modifications, however, are well-characterized in other

contexts:

5-Iodouridine: This halogenated nucleoside is primarily used in structural biology for UV-

induced photocrosslinking to identify RNA-protein interaction sites.[1][2] Upon irradiation with

long-wavelength UV light (~325 nm), the iodine atom is abstracted, leading to a highly

reactive uracilyl radical that can form a covalent bond with nearby amino acid residues or,
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potentially, other nucleotides. This is more suited for mapping intermolecular or tertiary

contacts rather than secondary structure.

2'-O-Methylation: This is a common natural RNA modification that stabilizes RNA structures.

The methyl group on the 2'-hydroxyl of the ribose sugar favors a C3'-endo pucker, which is

characteristic of A-form helices, and can increase resistance to nuclease degradation.[3][4]

Its presence influences the local conformation and stability of RNA.

Hypothetical Application: A hypothetical use of 2'-O-Methyl-5-iodouridine in RNA structure

analysis could involve its enzymatic incorporation into an RNA of interest. The 2'-O-methyl

group would stabilize helical regions, while the 5-iodouridine could be used for subsequent UV-

crosslinking experiments to identify long-range contacts. However, for a direct and quantitative

measure of nucleotide flexibility to determine secondary structure, methods like SHAPE-MaP

are the current standard.

Given the interest in advanced RNA structure mapping techniques, the following sections

provide a detailed application note and protocol for the SHAPE-MaP method.

Application Note: SHAPE-MaP for High-Resolution
RNA Structure Analysis
SHAPE-MaP is a powerful and versatile technique that measures RNA secondary structure at

single-nucleotide resolution, both in vitro and in vivo. The method relies on chemical probes

that acylate the 2'-hydroxyl group of the RNA backbone. The reactivity of each nucleotide is

inversely correlated with its involvement in base-pairing or other structural constraints. Flexible,

single-stranded regions are highly reactive, while nucleotides in double-stranded or otherwise

protected regions are unreactive.

The key innovation of SHAPE-MaP is the use of "mutational profiling" to detect the sites of

modification. During reverse transcription, the reverse transcriptase enzyme often

misincorporates a nucleotide when it encounters a SHAPE adduct on the RNA template. These

induced mutations are then identified by high-throughput sequencing. The mutation rate at

each nucleotide position is proportional to the initial SHAPE reactivity, providing a quantitative

measure of local nucleotide flexibility.

Advantages of SHAPE-MaP:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4921259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6667457/
https://www.benchchem.com/product/b15582465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single-nucleotide resolution: Provides detailed structural information for every nucleotide.

Quantitative data: The reactivity values can be used as constraints to generate highly

accurate secondary structure models.

Versatility: Can be applied to any RNA molecule, from small RNAs to entire transcriptomes.

In vivo applications: Allows for the study of RNA structure in its native cellular environment.

Experimental Workflow Overview
The SHAPE-MaP workflow consists of several key steps: RNA folding, SHAPE chemical

probing, reverse transcription with mutational profiling, library preparation, and sequencing,

followed by computational analysis to derive the final structure.
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Experimental Steps

Computational Analysis

1. RNA Folding
Target RNA is folded under desired conditions

(in vitro or in vivo).

2. SHAPE Probing
Folded RNA is treated with a SHAPE reagent
(e.g., 1M7). Control samples are untreated.

3. Reverse Transcription (MaP)
RNA is reverse transcribed under conditions

that induce mutations at SHAPE adducts.

4. Library Preparation
Resulting cDNA is prepared for sequencing

(ligation of adapters, PCR amplification).

5. High-Throughput Sequencing
Libraries are sequenced to generate raw reads.

6. Read Alignment
Sequencing reads are aligned to the

reference RNA sequence.

7. Mutation Counting
Mutations are counted at each nucleotide position

for both probed and control samples.

8. Reactivity Calculation
Raw mutation rates are converted into

SHAPE reactivity profiles.

9. Structure Modeling
Reactivity data is used as pseudo-energy

constraints to predict the RNA secondary structure.

Click to download full resolution via product page

Caption: Overall workflow for SHAPE-MaP, from RNA preparation to structure modeling.
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Quantitative Data Summary
The output of a SHAPE-MaP experiment is a reactivity score for each nucleotide. These scores

are then used to model the RNA structure. The table below summarizes the interpretation of

these quantitative values.

SHAPE Reactivity Score Interpretation
Implication for Secondary
Structure

> 0.85 Highly Reactive
High confidence single-

stranded

0.4 - 0.85 Moderately Reactive
Likely single-stranded or in a

flexible helix

0.15 - 0.4 Low Reactivity
Likely base-paired or

constrained

< 0.15 Unreactive
High confidence base-paired

or protected

Experimental Protocols
Protocol 1: In Vitro SHAPE-MaP of a Specific RNA
This protocol describes the structural analysis of a purified RNA molecule in vitro.

Materials:

Purified RNA of interest (e.g., in vitro transcribed or chemically synthesized)

RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

SHAPE reagent (e.g., 1M7 - 1-methyl-7-nitroisatoic anhydride) dissolved in anhydrous

DMSO

Quenching buffer (e.g., 1 M DTT)

Reverse transcription primers specific to the RNA of interest
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Reverse transcriptase (e.g., SuperScript III or MarathonRT)

dNTPs

MnCl₂

PCR primers for library amplification

DNA polymerase for PCR (e.g., Phusion)

Sequencing library preparation kit (e.g., Illumina Nextera XT)

Procedure:

RNA Folding:

Dilute 1-2 pmol of RNA in 16 µL of RNase-free water.

Heat at 95°C for 2 minutes, then place on ice for 2 minutes.

Add 2 µL of 10x RNA folding buffer.

Incubate at 37°C for 15 minutes to allow the RNA to fold.

SHAPE Modification:

Prepare two reactions for each RNA: a '+' (probed) and a '-' (no-reagent control).

To the '+' reaction, add 2 µL of the SHAPE reagent (e.g., 100 mM 1M7 in DMSO, diluted to

a final concentration of 10 mM).

To the '-' reaction, add 2 µL of anhydrous DMSO.

Incubate at 37°C for 5 minutes.

Quench the reaction by adding a quenching agent if necessary (reagent-dependent).

RNA Purification:
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Purify the RNA from the reaction mixture using an appropriate method (e.g., ethanol

precipitation or a spin column) to remove the SHAPE reagent and salts.

Resuspend the purified RNA in 10 µL of RNase-free water.

Reverse Transcription (Mutational Profiling):

To the 10 µL of purified RNA, add 1 µL of a 10 µM reverse transcription primer and 1 µL of

10 mM dNTPs.

Incubate at 65°C for 5 minutes, then transfer to ice.

Prepare a master mix for reverse transcription. For each reaction, include:

4 µL 5x First-Strand Buffer

1 µL 100 mM DTT

1 µL 60 mM MnCl₂ (this is critical for mutational profiling)

1 µL Reverse Transcriptase

Add 7 µL of the master mix to each RNA/primer tube.

Incubate at 25°C for 10 minutes, then 42°C for 90 minutes, and finally 70°C for 15 minutes

to inactivate the enzyme.

Library Preparation and Sequencing:

Use the resulting cDNA as a template for PCR amplification using primers that add

sequencing adapters.

Purify the PCR product.

Quantify the library and sequence on a high-throughput sequencing platform (e.g., Illumina

MiSeq or HiSeq).

Protocol 2: Data Analysis Workflow
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This protocol outlines the computational steps to derive SHAPE reactivities and predict the

secondary structure.

Software:

A read alignment tool (e.g., Bowtie2)

ShapeMapper or a similar software package for mutation counting and reactivity calculation.

RNAstructure or a similar software package for secondary structure prediction.

Procedure:

Data Preprocessing:

Trim adapter sequences and low-quality reads from the raw sequencing data.

Alignment:

Align the processed reads to the reference sequence of the target RNA.

Mutation Counting and Reactivity Calculation:

Use a tool like ShapeMapper to process the alignment files. The software will:

Count the number of mutations at each position for both the '+' and '-' samples.

Calculate the mutation rate at each position.

Subtract the background mutation rate (from the '-' sample) from the probed sample's

rate.

Normalize the data to produce the final SHAPE reactivity profile.

Secondary Structure Modeling:

Use the generated SHAPE reactivity file as a constraint file in a program like RNAstructure

(specifically, the Fold program).
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The software will use the reactivity data to guide the folding algorithm, penalizing base

pairs at highly reactive nucleotides.

The output will be a predicted secondary structure in a format like dot-bracket notation or a

connection table.

Analysis PipelineRaw Sequencing Reads
(.fastq)

Alignment
(e.g., Bowtie2)

Reference Sequence
(.fasta)

Mutation Profiling
(ShapeMapper)

.sam/.bam files Structure Prediction
(RNAstructure)

Reactivity Profile Predicted Secondary Structure
(.ct or dot-bracket)

Click to download full resolution via product page

Caption: Computational pipeline for analyzing SHAPE-MaP sequencing data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing
uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC
[pmc.ncbi.nlm.nih.gov]

4. Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Mapping RNA
Secondary Structure]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15582465?utm_src=pdf-body-img
https://www.benchchem.com/product/b15582465?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7694369/
https://pubmed.ncbi.nlm.nih.gov/7694369/
https://pubmed.ncbi.nlm.nih.gov/23457347/
https://pubmed.ncbi.nlm.nih.gov/23457347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4921259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4921259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6667457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6667457/
https://www.benchchem.com/product/b15582465#using-2-o-methyl-5-iodouridine-to-map-rna-secondary-structure
https://www.benchchem.com/product/b15582465#using-2-o-methyl-5-iodouridine-to-map-rna-secondary-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15582465#using-2-o-methyl-5-iodouridine-to-map-
rna-secondary-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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